
4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione, commonly known as SU5416, is a synthetic small molecule inhibitor of vascular endothelial growth factor receptor (VEGFR). It was first synthesized by Sugen Inc. in the late 1990s and has been widely used in scientific research to study the mechanisms of angiogenesis and tumor growth.
Wirkmechanismus
The mechanism of action of SU5416 involves the inhibition of 4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione, which is a receptor tyrosine kinase that plays a critical role in angiogenesis. 4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is activated by binding to vascular endothelial growth factor (VEGF), which is a signaling protein that promotes the growth of new blood vessels. By blocking 4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione, SU5416 can prevent the activation of downstream signaling pathways that are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
SU5416 has been shown to have potent anti-angiogenic and anti-tumor effects in preclinical studies. It can inhibit the growth of a wide range of tumor types, including breast, lung, colon, and prostate cancer. SU5416 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of SU5416 is its potent anti-angiogenic and anti-tumor effects, which make it a valuable tool for studying the mechanisms of angiogenesis and tumor growth. However, SU5416 has several limitations that need to be considered when designing experiments. The low yield of SU5416 makes it a challenging compound to synthesize, and it can be relatively expensive to purchase. Additionally, SU5416 has a short half-life in vivo, which can limit its efficacy in certain experimental settings.
List of
Zukünftige Richtungen
1. Combination therapy: Investigate the efficacy of SU5416 in combination with other anti-angiogenic agents or chemotherapy drugs to enhance its anti-tumor effects.
2. Biomarker identification: Identify biomarkers that can predict the response to SU5416 treatment in patients with cancer.
3. Drug delivery: Develop novel drug delivery systems to improve the pharmacokinetics and bioavailability of SU5416.
4. Mechanism of resistance: Investigate the mechanisms of resistance to SU5416 treatment in cancer cells to develop strategies to overcome resistance.
5. Clinical trials: Conduct clinical trials to evaluate the efficacy and safety of SU5416 in patients with cancer.
In conclusion, SU5416 is a synthetic small molecule inhibitor of 4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione that has been widely used in scientific research to study the mechanisms of angiogenesis and tumor growth. It has potent anti-angiogenic and anti-tumor effects and has shown promise in preclinical studies. However, its low yield, short half-life, and cost can limit its efficacy in certain experimental settings. Future research directions include combination therapy, biomarker identification, drug delivery, mechanism of resistance, and clinical trials.
Wissenschaftliche Forschungsanwendungen
SU5416 has been extensively used in scientific research to study the mechanisms of angiogenesis and tumor growth. It is a potent inhibitor of 4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione, which plays a critical role in the formation of new blood vessels. By blocking 4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione, SU5416 can inhibit the growth of tumors and prevent the formation of new blood vessels, which are essential for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
4-amino-2-(3,4-dichlorophenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-5-4-7(6-10(9)16)18-13(19)8-2-1-3-11(17)12(8)14(18)20/h1-6H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGMYSRCNHKXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



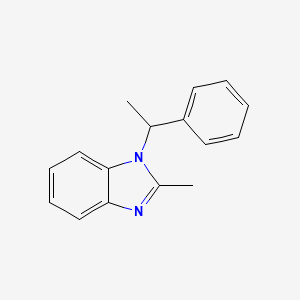
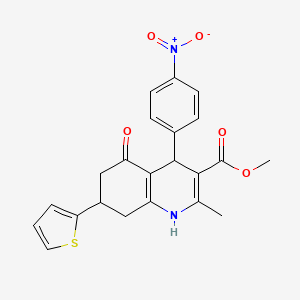
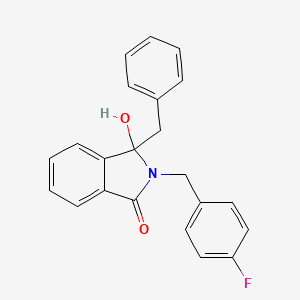
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]indoline](/img/structure/B3932457.png)
![N-{4-chloro-2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B3932469.png)
![7-(4-methoxyphenyl)-7,14b-dihydro-4aH,6H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B3932472.png)
![17-(3,4-dimethylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932480.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B3932485.png)

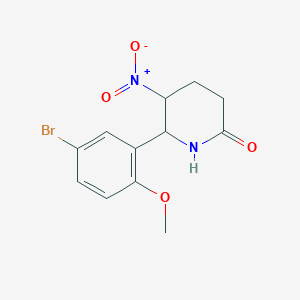
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-methoxybenzamide](/img/structure/B3932527.png)
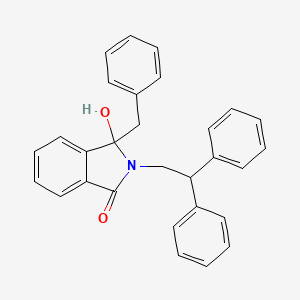
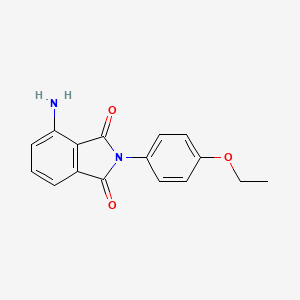
![2,2'-[(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)imino]diethanol](/img/structure/B3932544.png)